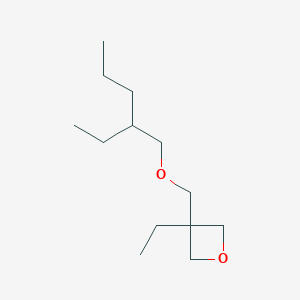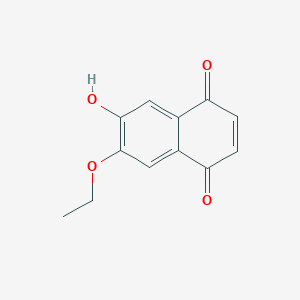
6-Ethoxy-7-hydroxynaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-7-hydroxynaphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound features an ethoxy group at the 6th position and a hydroxyl group at the 7th position on the naphthalene-1,4-dione core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-7-hydroxynaphthalene-1,4-dione can be achieved through various methods. One efficient method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method offers high yields, short reaction times, and the reusability of the catalyst . Another method involves the use of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions . These methods highlight the versatility and efficiency of modern synthetic approaches.
Industrial Production Methods
Industrial production of hydroxy-substituted naphthalene-1,4-dione derivatives often involves multi-component reactions. These reactions typically include the condensation of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of various catalysts such as DBU, InCl3, and nano copper (II) oxide .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-7-hydroxynaphthalene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The quinone structure is susceptible to oxidation, forming various oxidized products.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The hydroxyl and ethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions include hydroquinone derivatives, substituted naphthoquinones, and various heterocyclic compounds .
Scientific Research Applications
6-Ethoxy-7-hydroxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Acts as a molecular probe for biochemical research due to its fluorescence properties.
Medicine: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the production of dyes, electroluminescent devices, and fluorescent whitening agents .
Mechanism of Action
The mechanism of action of 6-ethoxy-7-hydroxynaphthalene-1,4-dione involves its interaction with various molecular targets. The quinone structure can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is exploited in its antimicrobial and anticancer activities. Additionally, the compound can form complexes with metal ions, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxynaphthalene-1,4-dione (Lawsone): Known for its use in henna and its biological activities.
5,8-Dihydroxy-1,4-naphthoquinone (Naphthazarin): Exhibits various tautomeric forms and significant biological properties.
2-Benzylamino-5-hydroxynaphthalene-1,4-dione: Demonstrates antimicrobial and anticancer activities .
Uniqueness
6-Ethoxy-7-hydroxynaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and hydroxyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
90163-21-6 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
6-ethoxy-7-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O4/c1-2-16-12-6-8-7(5-11(12)15)9(13)3-4-10(8)14/h3-6,15H,2H2,1H3 |
InChI Key |
KKVDXBNYWTZCMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=O)C=CC(=O)C2=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


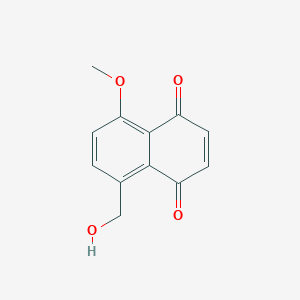
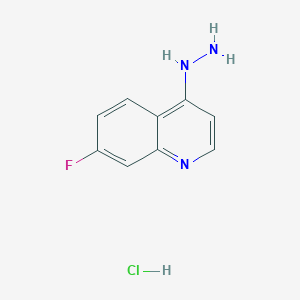



![7-Bromoimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11888137.png)
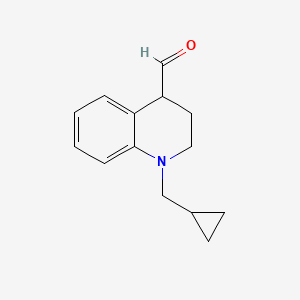


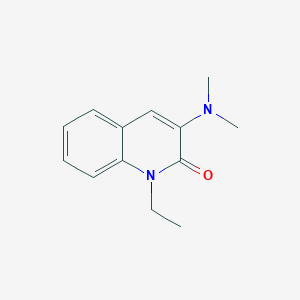
![(3H-Spiro[isobenzofuran-1,4'-piperidin]-3-yl)methanol](/img/structure/B11888166.png)
